molecular formula C22H21N3O3S2 B2795062 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide CAS No. 865592-93-4

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide

Cat. No. B2795062
CAS RN: 865592-93-4
M. Wt: 439.55
InChI Key: AEHSMSMWTSLSOK-JLHYYAGUSA-N
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Description

Benzothiazole is a heterocyclic compound, and its derivatives have been studied for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of benzothiazole, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010). This indicates a potential for benzothiazole derivatives to serve as antimicrobial agents.

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes with benzothiazole derivatives has shown that these compounds can bind to DNA and exhibit anticancer activities through DNA cleavage and apoptosis in human tumor cells (González-Álvarez et al., 2013). These findings suggest the potential of benzothiazole derivatives in cancer therapy by targeting DNA or disrupting cell division.

Tubulin Polymerization Inhibition

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides, structurally similar to the compound , have been synthesized and found to possess potent cytotoxic activity against various cancer cell lines by inhibiting tubulin polymerization, which is a critical process for cell division (Donthiboina et al., 2020). This mechanism of action highlights the therapeutic potential of benzothiazole and cinnamamide derivatives in cancer treatment.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can depend on their specific structure. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring their mechanism of action, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

(E)-N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-14-25(15-4-2)30(27,28)18-11-12-19-20(16-18)29-22(23-19)24-21(26)13-10-17-8-6-5-7-9-17/h3-13,16H,1-2,14-15H2,(H,23,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHSMSMWTSLSOK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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